3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
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Description
3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H14ClN3O3S2 and its molecular weight is 395.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Applications
The compound 3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole and its derivatives have been extensively researched for their potential anticancer activities. These compounds are part of a broader class of 1,3,4-oxadiazoles known for their versatile biological activities. A study highlighted the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, aiming to investigate their anticancer activities. The research revealed that these compounds exhibited moderate cytotoxicity against MCF-7 breast cancer cell lines, indicating their potential as anticancer agents (Redda & Gangapuram, 2007).
Antimicrobial and Cytotoxic Activities
Further studies on 1,3,4-oxadiazole derivatives have explored their antimicrobial and cytotoxic properties. One such investigation synthesized sulfone-linked bis heterocycles, including pyrrolyl/pyrazolyl arylaminosulfonylmethyl 1,3,4-oxadiazoles, and tested them for antimicrobial activity and cytotoxicity. These compounds showed significant antibacterial activity against Pseudomonas aeruginosa and exhibited appreciable cytotoxic activity on A549 lung carcinoma cells, underscoring their potential as therapeutic agents (Muralikrishna et al., 2012).
Synthesis of Modified Aza Heterocycles
Another facet of research on this compound involves the synthesis of new modified aza heterocycles based on 5-(2-chloro-1-nitroalkyl)-3-phenyl-and 5-(2-chloro-1-nitroalkyl)-3-methyl-1,2,4-oxadiazoles. These studies have led to the formation of derivatives that interact with various substrates, such as piperidine, pyrrolidine, and morpholine, to produce 5-(2-amino-1-nitroalkyl) derivatives, offering insights into the versatility and reactivity of the oxadiazole ring (Tyrkov, 2006).
Antiviral Activities
Research on 1,3,4-oxadiazoles has also extended to antiviral applications. One study synthesized and evaluated derivatives of ethyl nipecotate, including 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, for their antibacterial and anti-enzymatic potential. These compounds showcased an ability to inhibit certain bacterial strains effectively, further highlighting the therapeutic potential of 1,3,4-oxadiazole derivatives in combating viral infections (Nafeesa et al., 2017).
Properties
IUPAC Name |
3-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]-5-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c17-12-4-1-2-6-14(12)25(21,22)20-8-7-11(10-20)15-18-16(23-19-15)13-5-3-9-24-13/h1-6,9,11H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMANTUZRQLLLBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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